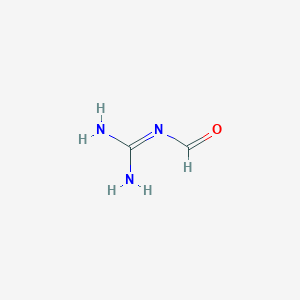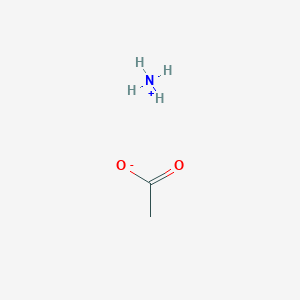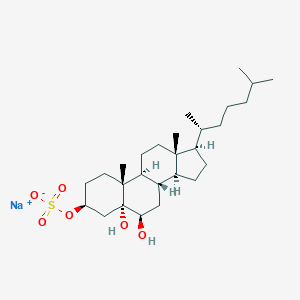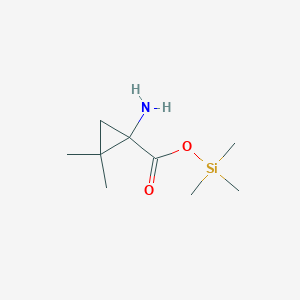
N-(Aminoiminomethyl)formamide
Descripción general
Descripción
N-(Aminoiminomethyl)formamide is a chemical compound that can be involved in various synthetic processes. While the provided papers do not directly discuss N-(Aminoiminomethyl)formamide, they do provide insights into related compounds and their synthesis, which can be extrapolated to understand the properties and reactions of N-(Aminoiminomethyl)formamide.
Synthesis Analysis
The synthesis of related N-formamides can be achieved through different methods. For instance, l-Piperazine-2-carboxylic acid derived N-formamides are synthesized as Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing high enantioselectivity and yields . Another method involves the use of N-formyl imide with primary and secondary amines, catalyzed by p-toluenesulfonic acid monohydrate in water, to synthesize N-formamides . Additionally, unsymmetrically N, N-disubstituted formamides can be synthesized via reductive coupling of primary amines and aldehydes with CO2 and H2 using a cobalt-based catalytic system .
Molecular Structure Analysis
The molecular structure of N-formamides is critical for their reactivity and selectivity in catalysis. The presence of specific substituents, such as the arene sulfonyl group in the case of l-Piperazine-2-carboxylic acid derived N-formamides, is essential for achieving high enantioselectivity . The molecular structure of N-(Aminoiminomethyl)formamide would similarly influence its reactivity and potential as a catalyst or intermediate in various chemical reactions.
Chemical Reactions Analysis
N-formamides participate in a variety of chemical reactions. They can act as Lewis basic catalysts in hydrosilylation reactions , serve as carbonyl sources in the synthesis of heterocyclic compounds like benzimidazoles and quinazolinones , and be intermediates in the synthesis of pyrimidine derivatives through reactions with amines . These reactions highlight the versatility of N-formamides in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-formamides are influenced by their molecular structure. The solubility in water, as mentioned in the synthesis of N-formyl imide , and the ability to participate in metal-free conditions are notable features. The reactivity with amines to form pyrimidine derivatives and the high enantioselectivity in catalytic reactions are also significant properties that can be considered when analyzing N-(Aminoiminomethyl)formamide.
Aplicaciones Científicas De Investigación
1. Biotechnological Production Processes
- Summary of Application: Formamide is used as a nitrogen source in biotechnological production processes. It supports growth and production in these processes .
- Methods of Application: The utilization of formamide is achieved through metabolic engineering .
- Results or Outcomes: Formamide’s role as a nitrogen source can safeguard cultivation systems against contamination in non-sterile conditions. It can also be used as a potential carbon source when combined with formate or CO2 assimilation pathways .
2. RNA Metabolism
- Summary of Application: Formamide is found to preferentially weaken RNA related processes in vivo .
- Methods of Application: Formamide is used in a non-essential Schizosaccharomyces pombe gene deletion collection to identify deleted loci that make cells sensitive to formamide .
- Results or Outcomes: Formamide decreases splicing efficiency and increases R-loop formation. It can be used as an effective tool to characterize RNA related processes .
3. Microarray Probe Design
- Summary of Application: Formamide is used in the denaturation of probe-target hybrids for improved microarray probe design .
- Methods of Application: The specifics of the application method are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Safety And Hazards
Propiedades
IUPAC Name |
N-(diaminomethylidene)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-2(4)5-1-6/h1H,(H4,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBPBJPZBUSUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963271 | |
| Record name | Carbamimidoylmethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Aminoiminomethyl)formamide | |
CAS RN |
4471-51-6 | |
| Record name | N-Formylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4471-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Aminoiminomethyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC77929 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamimidoylmethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminoiminomethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)






